2-Iodopropane
Overview
Description
2-Iodopropane, also known as isopropyl iodide, is a halogenated hydrocarbon with the chemical formula C3H7I. It is used in various chemical reactions and as an intermediate in organic synthesis due to its reactivity.
Synthesis Analysis
The synthesis of 2-iodopropane can involve various chemical pathways. For instance, it can be synthesized through a catalytic reduction process where nickel(II) salen-coated electrodes are used to catalytically reduce 2-iodopropane to form a 2-propyl radical . Additionally, 2-iodopropane can be generated in radiochemical reactions for the development of PET tracers, as demonstrated in the synthesis of 1-iodo-2-[11C]methylpropane .
Molecular Structure Analysis
The molecular structure and conformation of 2-iodopropane have been extensively studied. Gas-phase electron diffraction and microwave spectroscopy data, along with ab initio calculations, have provided detailed insights into the bond distances and valence angles of 2-iodopropane . The ionization energies and spin-orbit states of 2-iodopropane ions have also been determined using mass-analyzed threshold ionization spectroscopy .
Chemical Reactions Analysis
2-Iodopropane participates in various chemical reactions. It can undergo photodissociation, leading to the formation of different products such as I* and I atoms, as well as HI and alkene . Surface reactions of 2-iodopropane on GaAs(100) have been studied, revealing processes like self-coupling, β-hydride elimination, and reductive elimination reactions . Additionally, 2-iodopropane can react with unsaturated systems, leading to radical addition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodopropane are influenced by its molecular structure. The accurate potential energy diagram for the dissociation of the C3H7I system has been established, providing insights into the heat of formation and proton affinity . The study of its surface reactions on GaAs(100) also contributes to understanding its reactivity and the potential for carbon-carbon bond formation . Moreover, the development and validation of an analytical procedure to control residual 2-iodopropane in latanoprost highlight its significance in pharmaceutical synthesis and the need for precise quantification due to its potential genotoxicity .
Scientific Research Applications
Spectroscopy and Ionization
- One-Photon Mass-Analyzed Threshold Ionization Spectroscopy : This study used 2-iodopropane to determine accurate ionization energies and observed dissociation in highly excited Rydberg neutrals, contributing to a better understanding of molecular ionization processes (Park, Kim, & Kim, 2001).
Photodissociation Dynamics
- Subpicosecond HI Elimination in Photodissociation : The research explored the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding that 1,2-HI elimination occurs on subpicosecond timescales, which is crucial for understanding molecular fragmentation processes (Todt, Datta, Rose, Leung, & Davis, 2020).
Chemical Synthesis
- Analytical Procedure Control : This study focused on developing and validating a method to determine the residual 2-iodopropane in latanoprost, a medication, underscoring its role in pharmaceutical synthesis (Groman & Stolarczyk, 2010).
Fragmentation Dynamics
- Covariant Native Frame Analysis : Investigated the fragmentation dynamics of 1-iodopropane and 2-iodopropane ions, providing insights into the molecular fragmentation mechanisms, which is valuable in fields like mass spectrometry (McManus et al., 2022).
Catalytic Reduction
- Catalytic Reduction at Carbon Electrodes : This research demonstrated that 2-iodopropane can be catalytically reduced to form radicals, which has implications for organic synthesis and electrochemistry (Dahm & Peters, 1994).
Microbial Fuel Cells
- Selective Enrichment of Electrogenic Bacteria : Explored the role of iodopropane in the selective enrichment of electrogenic bacteria for fuel cell applications, highlighting its potential in biotechnological applications (Krishna & Mohan, 2016).
Conformational Studies
- Conformational Analysis : Studies on 1-iodopropane and 2-iodopropane have contributed to understanding rotational isomerism and molecular conformation, which is crucial in molecular modeling and design (Ogawa et al., 1978).
properties
IUPAC Name |
2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058788 | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
43.1 [mmHg] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Iodopropane | |
CAS RN |
75-30-9 | |
Record name | Isopropyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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